DBCO-Cyanine7

描述

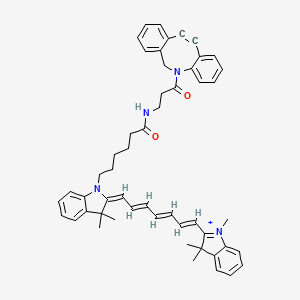

DBCO-Cyanine7 is a water-soluble near-infrared fluorescent dye that contains a cycloalkyne moiety. This compound is particularly useful in bioimaging and molecular labeling due to its ability to react with azide groups through a copper-free “click reaction”. The near-infrared fluorescence of this compound allows for deep tissue imaging with minimal background interference, making it a valuable tool in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-Cyanine7 typically involves the conjugation of a cyclooctyne derivative (DBCO) with a cyanine dye (Cyanine7). The reaction conditions often include:

Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants

Purification: Techniques such as column chromatography or recrystallization to ensure high purity

Quality Control: Rigorous testing to confirm the chemical structure and purity of the final product

化学反应分析

Types of Reactions

DBCO-Cyanine7 primarily undergoes:

Cycloaddition Reactions: Reacts with azides to form stable triazoles

Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups

Common Reagents and Conditions

Azides: React with the cycloalkyne moiety of this compound in a copper-free click reaction

Solvents: Water, DMSO, DMF

Conditions: Room temperature, no need for copper catalysts

Major Products

Triazoles: Formed from the reaction with azides

Substituted Derivatives: Resulting from nucleophilic substitution reactions

科学研究应用

DBCO-Cyanine7 has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules

Biology: Employed in bioimaging to label and track biomolecules in living organisms

Medicine: Utilized in diagnostic imaging and targeted drug delivery systems

Industry: Applied in the development of advanced materials and sensors

作用机制

The mechanism of action of DBCO-Cyanine7 involves its ability to undergo a copper-free click reaction with azides. This reaction forms a stable triazole linkage, allowing for the specific labeling of biomolecules. The near-infrared fluorescence of Cyanine7 enables deep tissue imaging with minimal background interference. The molecular targets include azide-tagged biomolecules, and the pathways involved are primarily related to bioorthogonal chemistry.

相似化合物的比较

Similar Compounds

Cyanine5 DBCO: Another near-infrared fluorescent dye with similar applications but different spectral properties

Alexa Fluor 750 DBCO: A dye with comparable fluorescence characteristics but different chemical structure

IRDye 800CW DBCO: Used for similar bioimaging applications but with distinct excitation and emission wavelengths

Uniqueness

DBCO-Cyanine7 stands out due to its:

Near-Infrared Fluorescence: Allows for deeper tissue imaging with minimal background interference

Copper-Free Click Reaction: Enables biocompatible labeling without the need for toxic catalysts

High Water Solubility: Facilitates its use in aqueous biological environments

生物活性

DBCO-Cyanine7 (DBCO-Cy7) is a near-infrared (NIR) fluorescent dye that has gained significance in biological research due to its utility in bioorthogonal chemistry, particularly in the context of imaging and tracking biomolecules. The compound features a dibenzocyclooctyne (DBCO) moiety, which allows for efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-modified biomolecules. This property is crucial for applications in bioconjugation, enabling selective labeling without interfering with the biological activity of target molecules.

DBCO-Cy7 operates through SPAAC, a reaction that occurs rapidly and selectively in complex biological environments. The DBCO group reacts with azide-containing compounds to form stable triazole linkages, allowing for the targeted delivery and imaging of biomolecules. This reaction is particularly advantageous because it minimizes off-target effects, preserving the integrity and functionality of biological systems.

Applications in Biological Research

- Imaging : DBCO-Cy7 is extensively used for imaging applications due to its high photostability and favorable absorption/emission spectra. It enables visualization of cellular processes and tracking of biomolecules in vivo.

- Bioconjugation : The compound facilitates the conjugation of various biomolecules, including proteins, peptides, and nucleic acids, enhancing their functionality for therapeutic or diagnostic purposes.

- Tissue Engineering : In tissue engineering, DBCO-Cy7 has been employed to label hydrogels and other scaffolding materials, improving their compatibility and integration within biological tissues.

Case Study 1: In Vivo Imaging of Biomolecules

In a study involving intramuscular injection of DBCO-Cy7 labeled hydrogels into CD1 mice, researchers monitored fluorescence over two weeks using an IVIS imaging system. The results demonstrated prolonged retention of fluorescence at the injection site, indicating effective localization and minimal systemic dispersion of the labeled materials. This study highlighted the potential for DBCO-Cy7 in tracking biomaterials within living organisms .

Case Study 2: Metabolic Labeling in Bacterial Systems

Another investigation focused on metabolic incorporation of azido-labeled polysaccharides into bacterial capsules. The azide groups were subsequently reacted with DBCO-Cy7 to visualize bacterial colonization in vivo. The findings illustrated that DBCO-Cy7 can be effectively utilized for imaging and quantifying bacterial populations within biological systems .

Technical Data Overview

| Property | Value |

|---|---|

| Molecular Weight | 1000 g/mol (approx.) |

| Absorption Peak | 750 nm |

| Emission Peak | 785 nm |

| Solubility | Water-soluble |

| Reactivity | High selectivity with azides |

Spectral Properties

DBCO-Cy7 exhibits strong NIR fluorescence, making it suitable for applications requiring deep tissue penetration and minimal background signal interference. Its spectral properties are comparable to other cyanine dyes, providing versatility across various experimental setups .

属性

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITMLXOTDZBDAP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H55N4O2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。